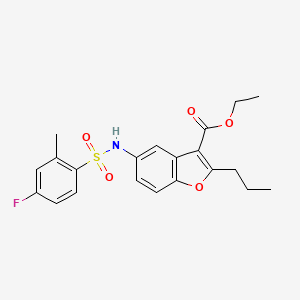![molecular formula C18H14ClN5O3S B2632501 methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 941956-21-4](/img/structure/B2632501.png)
methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a furan ring, a triazolo[4,5-d]pyrimidine ring, and a chlorobenzyl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Triazolo[4,5-d]pyrimidine is a fused ring system incorporating a triazole and a pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of the triazolo[4,5-d]pyrimidine ring indicates that the compound is likely to be planar or nearly planar .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the reactive sites such as the furan oxygen, the triazole nitrogens, and the chloro group on the benzyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of multiple nitrogen atoms could potentially make it a base. The chlorobenzyl group could make it somewhat lipophilic .科学的研究の応用
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including those related to methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate, are synthesized for their unique properties and potential applications in various fields. For instance, the synthesis of derivatives from arylation products of unsaturated compounds has led to the creation of novel heterocyclic systems. Such compounds are explored for their potential uses in medicinal chemistry, material science, and as intermediates in the synthesis of more complex molecules (Gorak et al., 2009).
Biological Activity
The structural analogs of heterocyclic compounds are often evaluated for biological activities. For instance, derivatives of the pyrimido[5,4-d]-1,2,3-triazine system have been explored for their antituberculous potential. Such studies are crucial for discovering new therapeutic agents against specific diseases. Research indicates that certain derivatives exhibit promising biological activities, which may include antibacterial, antifungal, or antiviral properties, depending on the specific modifications of the heterocyclic system (Titova et al., 2019).
Synthesis and Characterization
The synthesis and characterization of new heterocyclic systems, including triazolo[1,5-a]pyrimidine derivatives, are vital for expanding the chemical space of potential pharmaceuticals and materials. Detailed synthetic pathways enable the production of novel compounds, which are then characterized using various spectroscopic techniques to determine their structures. Such research lays the groundwork for further investigations into their properties and applications (Lahmidi et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 5-[[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3S/c1-26-18(25)14-7-6-13(27-14)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPRMKAOHWJZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine](/img/structure/B2632419.png)
![4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-[(2,4,6-trichlorophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2632421.png)


![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2632426.png)

![2-[1-Hydroxy-4-[(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid](/img/structure/B2632430.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one](/img/structure/B2632432.png)

![N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2632436.png)

![6-{3-[(5-chloro-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-(3-fluorophenyl)nicotinamide](/img/structure/B2632439.png)

